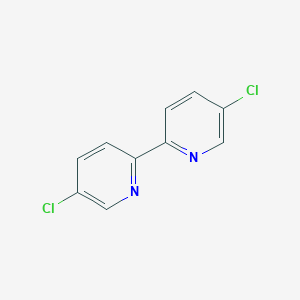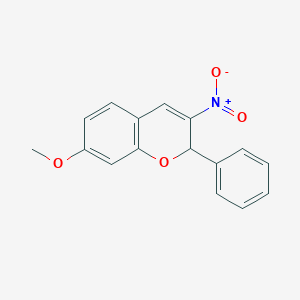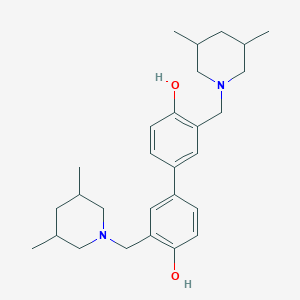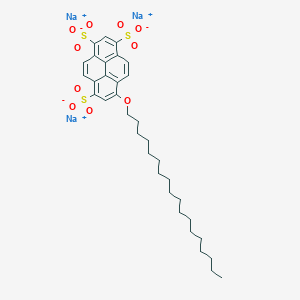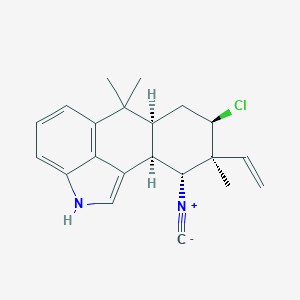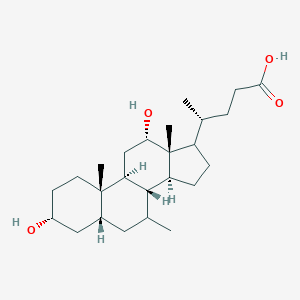
7-Methyldeoxycholic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyldeoxycholic acid, also known as 7MDCA, is a bile acid that plays a significant role in the metabolism of cholesterol and lipids in the liver. It is a secondary bile acid that is produced by the intestinal bacteria through the transformation of primary bile acids. In recent years, 7MDCA has gained interest among researchers due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 7-Methyldeoxycholic acid is not fully understood, but it is believed to work by activating certain signaling pathways in the liver and other organs. It has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid and lipid metabolism. Activation of FXR by 7-Methyldeoxycholic acid leads to the suppression of bile acid synthesis and the promotion of bile acid excretion, which helps to reduce liver damage and improve liver function.
Efectos Bioquímicos Y Fisiológicos
7-Methyldeoxycholic acid has several biochemical and physiological effects on the body. It has been shown to regulate lipid metabolism by reducing the synthesis of cholesterol and triglycerides in the liver. It also promotes the excretion of bile acids, which helps to reduce liver damage and improve liver function. Additionally, 7-Methyldeoxycholic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Methyldeoxycholic acid in lab experiments is that it is a naturally occurring compound that is produced by the body. This means that it is less likely to have toxic effects compared to synthetic compounds. However, one limitation is that 7-Methyldeoxycholic acid is not readily available in large quantities, which can make it difficult to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for research on 7-Methyldeoxycholic acid. One area of interest is its potential use in the treatment of liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis. Another area of interest is its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of 7-Methyldeoxycholic acid and its effects on the body.
Métodos De Síntesis
The synthesis of 7-Methyldeoxycholic acid involves the transformation of primary bile acids, such as cholic acid and chenodeoxycholic acid, by intestinal bacteria. The process involves the removal of the 12-hydroxyl group from the primary bile acid, followed by the addition of a methyl group to the 7-position of the steroid nucleus. The resulting product is 7-Methyldeoxycholic acid, which is then absorbed into the bloodstream and transported to the liver.
Aplicaciones Científicas De Investigación
Research on 7-Methyldeoxycholic acid has focused on its potential therapeutic properties, particularly in the treatment of liver diseases and metabolic disorders. Studies have shown that 7-Methyldeoxycholic acid can improve liver function and reduce liver damage in animal models of liver disease. It has also been shown to regulate lipid metabolism and reduce cholesterol levels in the blood.
Propiedades
Número CAS |
109582-23-2 |
|---|---|
Nombre del producto |
7-Methyldeoxycholic acid |
Fórmula molecular |
C25H42O4 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S)-3,12-dihydroxy-7,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-14(5-8-22(28)29)18-6-7-19-23-15(2)11-16-12-17(26)9-10-24(16,3)20(23)13-21(27)25(18,19)4/h14-21,23,26-27H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16-,17-,18?,19+,20+,21+,23+,24+,25-/m1/s1 |
Clave InChI |
UTDFMMXQANBWNX-CWUPUNKTSA-N |
SMILES isomérico |
CC1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4([C@H](C3)O)C)[C@H](C)CCC(=O)O)C)O |
SMILES |
CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O |
SMILES canónico |
CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O |
Sinónimos |
3 alpha, 12 alpha-dihydroxy-7-xi-methyl-5 beta-cholanoic acid 7-Me-DCA 7-methyldeoxycholic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



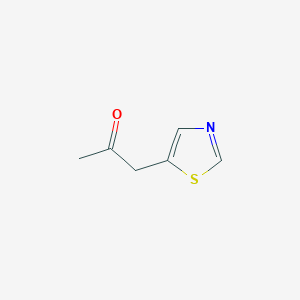
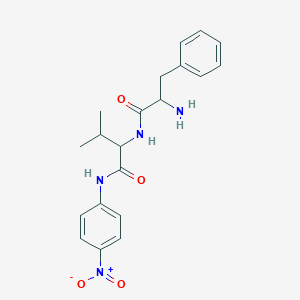
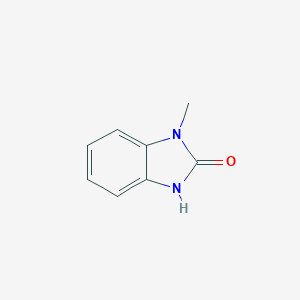
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
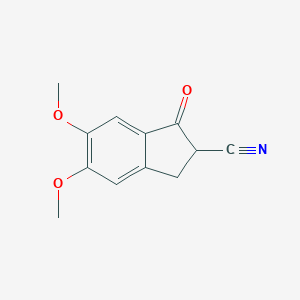
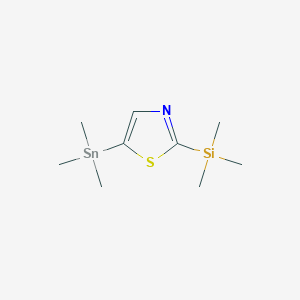
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
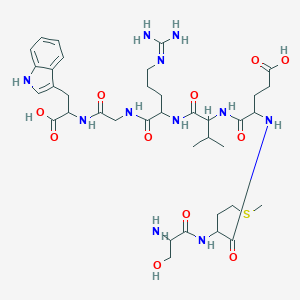
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
